molecular formula C54H84S6 B14358962 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene CAS No. 90430-82-3

2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene

Cat. No.: B14358962
CAS No.: 90430-82-3
M. Wt: 925.6 g/mol
InChI Key: XUGANSMMMYTZPV-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is a compound belonging to the class of triphenylene derivatives. It is characterized by the presence of six hexylsulfanyl groups attached to the triphenylene core. This compound is known for its unique photophysical properties and its ability to form discotic liquid crystalline phases, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene typically involves the silylation of 2,3,6,7,10,11-hexabromotriphenylene with chlorodimethylsilane and magnesium . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to achieve the required quality and yield for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene undergoes various chemical reactions, including:

    Oxidation: The hexylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Substitution: The hexylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted triphenylene derivatives. These products can exhibit different photophysical and chemical properties compared to the parent compound .

Scientific Research Applications

2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene exerts its effects is primarily through its interaction with light and its ability to form ordered structures. The hexylsulfanyl groups enhance the compound’s solubility and self-assembly properties, allowing it to form columnar stacks that are essential for its liquid crystalline behavior. These properties are crucial for its applications in optoelectronic devices and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene: Similar in structure but with hexyloxy groups instead of hexylsulfanyl groups.

    2,3,6,7,10,11-Hexakis(n-hexylsulfonyl)triphenylene: Contains hexylsulfonyl groups, which affect its photophysical properties differently.

Uniqueness

2,3,6,7,10,11-Hexakis(hexylsulfanyl)triphenylene is unique due to the strong interaction of its hexylsulfanyl groups with the triphenylene core. This interaction influences its absorption and emission spectra, as well as its radiative and non-radiative processes, making it distinct from other similar compounds .

Properties

CAS No.

90430-82-3

Molecular Formula

C54H84S6

Molecular Weight

925.6 g/mol

IUPAC Name

2,3,6,7,10,11-hexakis(hexylsulfanyl)triphenylene

InChI

InChI=1S/C54H84S6/c1-7-13-19-25-31-55-49-37-43-44(38-50(49)56-32-26-20-14-8-2)46-40-52(58-34-28-22-16-10-4)54(60-36-30-24-18-12-6)42-48(46)47-41-53(59-35-29-23-17-11-5)51(39-45(43)47)57-33-27-21-15-9-3/h37-42H,7-36H2,1-6H3

InChI Key

XUGANSMMMYTZPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC)SCCCCCC

Origin of Product

United States

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